Ferroceneboronic acid(contains varying amounts of anhydride)98+%
Description
Ferroceneboronic acid (C₁₀H₁₁BFeO₂, MW: 229.85 g/mol, CAS: 12152-94-2) is a metalloorganic boronic acid derivative characterized by its ferrocene backbone and boronic acid functional group. It is commercially available at ≥98.0% purity (LC) and is widely employed as a cyclic boronating reagent for gas chromatography/mass spectrometry (GC/MS) to derivatize diols into volatile esters . The compound typically contains variable amounts of its anhydride, boroxine (FcBO)₃, formed via dehydration of the boronic acid. This anhydride content influences reactivity and yield in synthetic applications, such as the preparation of diferrocenylborinic acid, where crude ferroceneboronic acid (containing anhydride) yields only 15–20% product compared to 38% when using its more reactive 1-propanol ester .
Properties
InChI |
InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGAJIKAUQWFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFeO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
The primary synthesis route for ferroceneboronic acid involves the lithiation of ferrocene using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in diethyl ether (Et₂O) under inert nitrogen atmosphere. Ferrocene is first deprotonated at the cyclopentadienyl ring to form a lithium intermediate, which subsequently reacts with tributyl borate (B(OCH₂CH₂CH₂CH₃)₃) at -78°C. The reaction proceeds as follows:
Key parameters include:
Purification Techniques
Post-synthesis, the crude product is extracted with diethyl ether and dried over phosphorus pentoxide (P₄O₁₀) under vacuum. Sublimation or column chromatography (using alumina or silica gel) is employed to achieve ≥98% purity. The presence of varying anhydride content arises from partial dehydration during drying or storage, necessitating strict moisture control.
Alternative Synthetic Routes
Use of Different Boronating Agents
While tributyl borate is standard, trimethyl borate (B(OCH₃)₃) has been explored for smaller-scale syntheses. However, lower yields (45–50%) due to steric hindrance limit its utility.
Solvent and Catalyst Variations
Replacing Et₂O with tetrahydrofuran (THF) accelerates lithiation but risks side reactions with boronating agents. Catalytic amounts of Lewis acids (e.g., AlCl₃) have shown marginal improvements in yield (65–70%) but complicate purification.
Yield Optimization and Scalability
Critical Factors Affecting Yield
Scalability Challenges
Scaling beyond 10 mmol leads to diminished yields (≤50%) due to inefficient heat dissipation during exothermic lithiation. Pilot-scale trials recommend segmented addition of n-BuLi and boronating agents.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Table 1: Synthetic Conditions for Ferroceneboronic Acid Derivatives
| Derivative | Reaction Conditions | Yield (%) |
|---|---|---|
| FcB(dan) (15) | FeCl₃ (5 mol%), imidazole, MeCN, H₂O, rt, 16 h | 44 |
| FcB(aam) (16) | Toluene, reflux, initial hydrolysis step | 71 |
| FcBF₃K (19) | KHF₂, MeOH, rt | 89 |
| FcB(MIDA) (21) | MIDA, DMF, 80°C | 68 |
Reactivity in Cross-Coupling Reactions
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Electronic effects : The B(OH)₂ group exhibits weak electron-withdrawing properties (), enhancing reactivity toward electrophiles .
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Anhydride interference : The presence of boroxine anhydride (FcB)₃O₃ necessitates hydrolysis to regenerate active FcB(OH)₂ during coupling .
Directed C–H Bond Functionalization
Ferroceneboronic acid derivatives enable regioselective catalytic transformations:
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Catalytic silylation : Using B(dan) as a directing group, Ru catalysts achieve di- and trisubstituted ferrocenes via C–H activation .
-
Borylation : A switch in regioselectivity (from ortho to meta) is observed with Ir catalysts, confirmed by X-ray crystallography .
Electronic and Structural Analysis
NMR and X-ray studies reveal substituent effects:
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Electron-withdrawing groups : B(dan) and B(aam) increase by +0.55 to +0.69 ppm (comparable to ketones) .
-
Electron-donating groups : Trifluoroborate (FcBF₃K) and triolborate (FcB(triolborate)) reduce , enhancing electron density .
Table 2: Substituent Effects on Ferrocene Proton Shifts
| Group | ||
|---|---|---|
| B(OH)₂ | +0.10 | +0.05 |
| B(dan) | +0.55 | +0.23 |
| B(aam) | +0.69 | +0.28 |
| BF₃K | -0.20 | -0.15 |
Stability and Handling
Scientific Research Applications
Introduction to Ferroceneboronic Acid
Ferroceneboronic acid (FcB(OH)₂) is an organometallic compound that has garnered significant attention since its initial synthesis in 1959. This compound, characterized by its unique ferrocene structure combined with a boronic acid functionality, exhibits versatile applications in various fields, particularly in sensing , catalysis , and biomedical applications . The presence of anhydride forms further enhances its utility, allowing for diverse chemical reactivity and functionalization.
Electrochemical Sensors
Ferroceneboronic acid is widely utilized in the development of electrochemical sensors, particularly for the detection of sugars and other biomolecules. The binding of FcB to vicinal diols in sugars leads to the formation of cyclic boronate esters, which alters the redox properties of FcB. This property is exploited in non-enzymatic glucose sensors and HbA1c monitoring systems.
- Sugar Detection : FcB-based sensors selectively bind to sugars, facilitating their detection through changes in electrochemical signals. Studies have shown that the redox behavior of FcB changes upon binding with sugars like fructose and glucose, enabling sensitive detection even in complex biological matrices .
- Fluoride Ion Detection : Ferroceneboronic acid also demonstrates high selectivity for fluoride ions due to its boronic acid moiety, making it useful for environmental monitoring and safety applications .
Polyol Sensors
The ability of ferroceneboronic acid to interact with polyols has led to its application as a sensor for detecting various polyol compounds. These interactions are crucial in biochemical assays where polyols play significant roles.
- Mechanism : The interaction involves the formation of boronate esters with diols, which can be monitored electrochemically. This mechanism allows for sensitive detection across a range of concentrations .
Catalysis
Ferroceneboronic acid has been explored as a catalyst in various organic reactions, particularly in C-H bond activation processes. Its unique electronic properties enable it to serve as an effective catalyst for directing reactions involving carbon-heteroatom bond formation.
- Cross-Coupling Reactions : Research indicates that ferroceneboronic acid can facilitate cross-coupling reactions, enhancing yields and selectivity . The electronic characteristics imparted by the ferrocene unit contribute to its effectiveness as a catalyst.
Biomedical Applications
In the biomedical field, ferroceneboronic acid has potential applications in drug delivery systems and as a diagnostic tool.
- Drug Delivery : The ability to form stable complexes with biomolecules positions ferroceneboronic acid as a candidate for targeted drug delivery systems .
- Diagnostic Tools : Its use in biosensors extends to monitoring disease markers through specific interactions with biomolecules, providing insights into metabolic states and disease progression .
Case Study 1: Electrochemical Detection of Glucose
A study demonstrated the use of immobilized ferroceneboronic acid on a TiO₂ nanosheet matrix for glucose detection. The electrochemical behavior was characterized by distinct current peaks corresponding to bound and unbound states of glucose, allowing for quantitative analysis within a defined concentration range (2 mM to 100 mM) even amidst interfering substances like larger biomolecules .
Case Study 2: Cross-Coupling Catalysis
Ferroceneboronic acid was employed in a series of cross-coupling reactions involving aryl halides and boron reagents. The study highlighted its efficiency in promoting these reactions under mild conditions, showcasing its potential as a versatile catalyst in organic synthesis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ferroceneboronic acid involves its redox properties and its ability to form stable complexes with diols. The ferrocene moiety undergoes reversible oxidation and reduction, which is crucial for its function in electrochemical sensors. The boronic acid group selectively binds to diols, forming cyclic boronate esters, which is the basis for its use in sugar sensors and other applications .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Phenylboronic Acid (CAS: 98-80-6)
- Structure : Simpler aromatic boronic acid lacking the ferrocene moiety.
- Purity : 97.0–117.0% (titration), broader variability due to anhydride content .
- Applications : Suzuki-Miyaura coupling, glucose sensing.
- Key Difference : Absence of ferrocene reduces redox activity and limits utility in electrochemical or GC/MS applications.
B. 3-Fluoro-2-methylphenylboronic Acid (CAS: N/A)
- Structure : Fluorinated and methyl-substituted aromatic boronic acid.
- Purity : ~98% with anhydride content .
- Applications : Cross-coupling reactions.
- Key Difference : The electron-withdrawing fluorine enhances acidity (pKa ~7–8) compared to ferroceneboronic acid (pKa ~8–9), affecting reaction rates in aqueous conditions .
C. 4-Hydroxy-2-methylphenylboronic Acid (CAS: 493035-82-8)
- Structure : Hydroxyl and methyl substituents on the aromatic ring.
- Purity : 97% (melting point: 104°C) .
- Applications : Pharmaceutical intermediates (e.g., tavaborole synthesis).
- Key Difference : Hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to ferroceneboronic acid.
D. 2-Anthraceneboronic Acid (CAS: 141981-64-8)
- Structure : Polycyclic aromatic boronic acid.
- Purity : >97% .
- Applications : Organic electronics, luminescent materials.
- Key Difference : Extended π-system enables unique optoelectronic properties, unlike ferroceneboronic acid’s redox-focused applications.
Comparative Data Table
Reactivity and Anhydride Influence
- Ferroceneboronic Acid: The presence of (FcBO)₃ anhydride reduces reactivity in esterification reactions, necessitating purification or derivatization (e.g., 1-propanol ester) for optimal yields .
- Phenylboronic Acid : Anhydride formation (boroxine) is reversible in aqueous media, enabling dynamic covalent chemistry but complicating stoichiometric control in anhydrous conditions .
- Hydroxy-Substituted Analogues : Anhydride formation is less prevalent due to hydrogen bonding stabilizing the boronic acid form .
Research Findings Highlighting Differences
- Synthetic Efficiency : Ferroceneboronic acid’s anhydride lowers yields in diferrocenylborinic acid synthesis (15–20% vs. 38% with esterified form) .
- GC/MS Specificity : Ferroceneboronic acid selectively derivatizes vicinal diols, forming stable cyclic esters, whereas phenylboronic acid requires harsher conditions for similar reactivity .
- Acidity and Solubility : Fluorinated analogues (e.g., 3-fluoro-2-methylphenylboronic acid) exhibit lower pKa values, enhancing reactivity in neutral aqueous solutions compared to ferroceneboronic acid .
Biological Activity
Ferroceneboronic acid (FBA), a compound with notable organometallic properties, has garnered attention for its biological activity, particularly in antimicrobial applications and biosensing technologies. This article explores the biological activity of FBA, highlighting key research findings, case studies, and data tables that elucidate its mechanisms of action.
Antimicrobial Activity
Mechanism of Action
Recent studies have demonstrated that FBA exhibits significant antimicrobial activity against Pseudomonas aeruginosa, a common pathogen associated with antibiotic resistance. The minimum inhibitory concentration (MIC) of FBA against P. aeruginosa ATCC 27853 was determined to be 16 µg/mL, indicating its potential as an antimicrobial agent. At half of this concentration (8 µg/mL), further proteomics and metabolomics studies were conducted to understand its action at the molecular level .
Proteomics and Metabolomics Findings
The proteomics analysis revealed that FBA affects various proteins involved in DNA replication and metabolic processes. A total of 713 proteins were identified, with 132 showing differential expression (p<0.05) between control and FBA-treated groups. Key proteins affected included those involved in pyrimidine metabolism, which is crucial for DNA replication and cell survival .
In metabolomics analysis, FBA was found to induce changes in metabolites related to fatty acid metabolism and polyamine levels, which are important for bacterial growth and biofilm formation. Notably, levels of spermine and spermidine were decreased, suggesting a mechanism by which FBA may combat antibiotic resistance .
Electrochemical Biosensing Applications
Ferroceneboronic acid has also been explored for its utility in electrochemical biosensors. These sensors leverage the unique properties of FBA to detect various biomolecules, including glucose and other sugars.
Sensor Development
Research indicates that FBA-modified electrodes can selectively bind to diols and phenolic compounds, facilitating their detection through voltammetric methods. For instance, the binding constants of FBA derivatives to sugars were significantly higher in their oxidized form compared to their reduced state, highlighting the importance of the boronic acid moiety in binding interactions .
Case Studies
- Antimicrobial Efficacy Against Pseudomonas aeruginosa
- Electrochemical Sensing of Glucose
Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Koçak et al. (2020) | Antimicrobial Activity | MIC = 16 µg/mL; affects DNA replication and fatty acid metabolism; reduces polyamines |
| Yoon et al. (2014) | Electrochemical Sensing | Effective glucose sensor; linear response; high binding constants for sugars |
Q & A
Basic Research Questions
Q. How can anhydride content in ferroceneboronic acid be quantified, and why is this critical for experimental reproducibility?
- Methodology : Use ¹¹B NMR spectroscopy to distinguish between boronic acid (FcB(OH)₂) and its anhydride (boroxine, (FcBO)₃) based on distinct chemical shifts. Alternatively, employ acid-base titration to measure free boronic acid, with anhydride content calculated by difference.
- Rationale : Commercial ferroceneboronic acid often contains variable anhydride levels, which can alter reactivity in cross-coupling reactions. For example, anhydride-rich samples may reduce yields in Suzuki-Miyaura reactions due to competing hydrolysis pathways .
Q. What storage conditions minimize anhydride formation in ferroceneboronic acid?
- Methodology : Store under inert gas (e.g., argon) at low temperatures (<0°C) to suppress boroxine formation. Use desiccants and avoid exposure to moisture, as humidity accelerates anhydride generation.
- Rationale : Anhydride formation is thermodynamically favored under ambient conditions, and improper storage leads to batch variability. Evidence from phenylboronic acid analogs suggests anhydride content increases with prolonged air exposure .
Q. How does anhydride content influence solubility in common organic solvents?
- Methodology : Perform solubility tests in polar aprotic solvents (e.g., THF, DMF) and methanol. Compare dissolution rates using dynamic light scattering (DLS) or UV-Vis spectroscopy.
- Rationale : Boroxine aggregates exhibit lower solubility than monomeric boronic acid. For instance, phenylboronic acid analogs with high anhydride content show reduced solubility in methanol .
Advanced Research Questions
Q. How do anhydride impurities affect catalytic efficiency in ferroceneboronic acid-mediated reactions?
- Methodology : Compare reaction yields using anhydride-free ferroceneboronic acid (generated via controlled hydrolysis) versus commercial batches. Monitor side products via HPLC or GC-MS.
- Rationale : Anhydrides can act as competitive inhibitors in cross-coupling reactions. For example, in the synthesis of diferrocenylborinic acid, crude ferroceneboronic acid (containing anhydride) yielded 15–20%, while purified esters improved yields to 38% .
Q. What strategies mitigate interference from anhydrides in electrochemical sensing applications?
- Methodology : Pre-treat ferroceneboronic acid with aqueous base (e.g., NaOH) to hydrolyze boroxine to boronic acid. Validate via cyclic voltammetry to ensure signal stability.
- Rationale : Anhydrides decompose under alkaline conditions, generating hydroxylated byproducts that disrupt sensor performance. In peroxide assays, H₂O₂ oxidizes anhydrides to unstable intermediates, necessitating pre-hydrolysis .
Q. How can reaction conditions be optimized to suppress anhydride formation during derivatization?
- Methodology : Use excess diol substrates to shift equilibrium toward boronate ester formation. Employ Dean-Stark traps to remove water and prevent boroxine regeneration.
- Rationale : Competitive anhydride formation during derivatization (e.g., for GC-MS analysis) reduces ester yields. Studies on ferroceneboronic acid-diol conjugates show that water removal increases monoester:diester ratios from 1:1 to 3:1 .
Data Contradictions and Resolution
Q. Why do conflicting reports exist on anhydride stability in aqueous media?
- Resolution : Anhydride stability depends on pH and temperature. Under acidic conditions (pH <5), boroxine hydrolyzes rapidly, while neutral/basic conditions favor its persistence. Data discrepancies arise from variations in experimental buffers .
Q. How to reconcile variable anhydride content in commercial batches for mechanistic studies?
- Resolution : Standardize batches via ¹H NMR or IR spectroscopy. For example, integrate boroxine-specific peaks (e.g., ¹¹B NMR δ ~18 ppm) to quantify impurities before experimental use .
Tables for Critical Parameters
| Parameter | Optimal Range | Analytical Method | Impact on Research |
|---|---|---|---|
| Anhydride Content | <5% (by ¹¹B NMR) | ¹¹B NMR, Titration | Higher content reduces reaction yield |
| Storage Temperature | -20°C (under argon) | Thermogravimetric Analysis | Prevents moisture-induced aggregation |
| Solubility in THF | >50 mg/mL | Dynamic Light Scattering | Ensures homogeneous reaction mixtures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
